An In-depth Technical Guide to the Chemical Properties of N2-Cyclohexyl-2,3-pyridinediamine
An In-depth Technical Guide to the Chemical Properties of N2-Cyclohexyl-2,3-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N2-Cyclohexyl-2,3-pyridinediamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance through interactions with key cellular signaling pathways.
Core Chemical and Physical Properties
N2-Cyclohexyl-2,3-pyridinediamine, with the CAS number 41082-18-2, is a substituted diaminopyridine. The presence of both a pyridine ring and a cyclohexylamino group imparts a unique combination of aromaticity, basicity, and lipophilicity to the molecule. These features are critical in determining its solubility, reactivity, and biological activity.
Physical Properties
Quantitative physical data for N2-Cyclohexyl-2,3-pyridinediamine is summarized in the table below. The compound is a solid at room temperature with a melting point of 119 °C and a boiling point of 190 °C at a reduced pressure of 12 Torr. The predicted density suggests a compound that is slightly denser than water. While specific solubility data is not widely published, its structure suggests moderate solubility in organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | ChemicalBook[1] |
| Molecular Weight | 191.27 g/mol | ChemicalBook[1] |
| Melting Point | 119 °C | ChemicalBook[1] |
| Boiling Point | 190 °C (at 12 Torr) | ChemicalBook[1] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | ChemicalBook[1] |
| Appearance | Solid | CymitQuimica[2] |
Chemical Properties
The chemical reactivity of N2-Cyclohexyl-2,3-pyridinediamine is dictated by the nucleophilicity of the amino groups and the electronic nature of the pyridine ring. The N3-amino group is expected to be more nucleophilic than the N2-cyclohexylamino group due to steric hindrance from the cyclohexyl moiety.
Reactivity: The vicinal diamine arrangement on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines and pyrido[2,3-d]pyrimidines.[3][4] These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The amino groups can undergo typical reactions such as acylation, alkylation, and condensation with carbonyl compounds.
Experimental Protocols
Synthesis of N2-Cyclohexyl-2,3-pyridinediamine
A plausible and efficient method for the synthesis of N2-Cyclohexyl-2,3-pyridinediamine is the reductive amination of 2,3-diaminopyridine with cyclohexanone. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Materials:
-
2,3-diaminopyridine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in 1,2-dichloroethane, add cyclohexanone (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure N2-Cyclohexyl-2,3-pyridinediamine.
A workflow for this synthetic protocol is illustrated below.
Analytical Methods
The characterization of N2-Cyclohexyl-2,3-pyridinediamine would typically involve a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine ring and the cyclohexyl group.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques can be employed for unambiguous assignment of all proton and carbon signals and to confirm the regiochemistry of the cyclohexyl substitution.[3]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 254 nm).
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the spectrum would show a prominent peak for the protonated molecule [M+H]⁺.
Biological Activity and Signaling Pathways
While direct biological studies on N2-Cyclohexyl-2,3-pyridinediamine are limited in the public domain, its structural motifs are present in compounds with significant pharmacological activity. Notably, pyrido[2,3-d]pyrimidines, which can be synthesized from 2,3-diaminopyridine precursors, have been identified as potent inhibitors of the RAF-MEK-ERK signaling pathway.[4]
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers. The pathway is initiated by the activation of Ras, which in turn activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
Derivatives of N2-Cyclohexyl-2,3-pyridinediamine could potentially act as inhibitors at different points in this pathway, for instance, by targeting the kinase activity of RAF or MEK. The cytotoxic effects observed for related compounds are often associated with the induction of apoptosis and an increase in reactive oxygen species (ROS).[4]
The diagram below illustrates a simplified representation of the RAF-MEK-ERK signaling pathway and the potential point of inhibition by N2-Cyclohexyl-2,3-pyridinediamine derivatives.
Conclusion
N2-Cyclohexyl-2,3-pyridinediamine is a versatile chemical entity with a rich potential for further investigation. Its chemical properties make it an attractive building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The likely involvement of its derivatives in the modulation of the RAF-MEK-ERK signaling pathway highlights a promising avenue for the development of novel anti-cancer agents. Further research to fully elucidate its biological activities and to optimize its properties through medicinal chemistry efforts is warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
